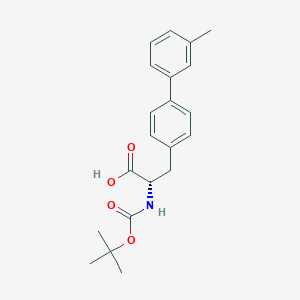![molecular formula C15H15ClF3NO B8164976 (S)-1-(2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164976.png)
(S)-1-(2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride is a chiral amine compound that features a trifluoromethoxy group attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the biphenyl structure: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the trifluoromethoxy group: This step may involve the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Chiral amine synthesis: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The biphenyl structure can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Imines, nitriles.
Reduction: Cyclohexyl derivatives.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological processes involving amine-containing compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Use in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-1-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride
- (S)-1-(2’-(methoxy)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride
- (S)-1-(2’-(fluoro)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride
Uniqueness
(S)-1-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propriétés
IUPAC Name |
(1S)-1-[4-[2-(trifluoromethoxy)phenyl]phenyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO.ClH/c1-10(19)11-6-8-12(9-7-11)13-4-2-3-5-14(13)20-15(16,17)18;/h2-10H,19H2,1H3;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQRYQQFTKZTCI-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2OC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-1-(2'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164905.png)





![(S)-2-((tert-butoxycarbonyl)amino)-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164941.png)

![(S)-2-((tert-butoxycarbonyl)amino)-3-(3'-fluoro-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164948.png)

![(S)-2-((tert-butoxycarbonyl)amino)-3-(4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B8164967.png)

![(S)-1-(2'-Methoxy-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride](/img/structure/B8164975.png)
